![molecular formula C15H12F3NO4 B150293 2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propansäure CAS No. 127893-33-8](/img/structure/B150293.png)
2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propansäure
Übersicht
Beschreibung
2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid, also known as 2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid, is a useful research compound. Its molecular formula is C15H12F3NO4 and its molecular weight is 331.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemische Anwendungen
Diese Verbindung ist ein wichtiges Strukturmotiv in aktiven agrochemischen Inhaltsstoffen . Die Hauptanwendung ihrer Derivate liegt im Schutz von Nutzpflanzen vor Schädlingen . Fluazifop-butyl war das erste Derivat, das auf dem agrochemischen Markt eingeführt wurde, und seitdem haben mehr als 20 neue Derivate ISO-Gattungsbezeichnungen erhalten .
Pharmazeutische Anwendungen
Mehrere Derivate dieser Verbindung werden in der pharmazeutischen Industrie verwendet . Fünf pharmazeutische Produkte, die die Trifluormethylpyridin-(TFMP)-Einheit enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
Zwei Veterinärprodukte, die die TFMP-Einheit enthalten, haben die Marktzulassung erhalten .
Synthese neuartiger Verbindungen
Diese Verbindung wird zur Synthese neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate verwendet . Diese Derivate haben potenzielle biologische Aktivitäten gezeigt .
Anti-Fibrose-Aktivität
Einige Derivate dieser Verbindung haben bessere antifibrotische Aktivitäten gezeigt als Pirfenidon und Bipy55′DC . Insbesondere haben die Verbindungen Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) die besten Aktivitäten mit IC50-Werten von 45,69 μM bzw. 45,81 μM gezeigt
Safety and Hazards
While specific safety and hazard information for this compound is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
The demand for Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds are likely to continue in the future.
Wirkmechanismus
Target of Action
It is known that similar compounds often target enzymes or proteins that play crucial roles in cellular processes .
Mode of Action
The exact mode of action of this compound is not clearly stated in the search results. Typically, such compounds interact with their targets, leading to changes in the target’s function. This can result in the inhibition or activation of the target, which can have various effects on the cell .
Biochemical Pathways
It is common for such compounds to affect multiple pathways, leading to a cascade of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the compound that enters circulation and is able to have an active effect .
Result of Action
The effects would likely depend on the specific target and mode of action of the compound .
Action Environment
Such factors could include temperature, pH, and the presence of other compounds .
Eigenschaften
IUPAC Name |
2-[2,3,5,6-tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVKUEAFAVKILW-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=NC=C(C=C2)C(F)(F)F)[2H])[2H])OC(C)C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


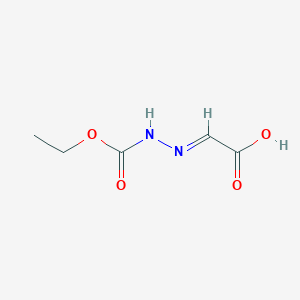
![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)
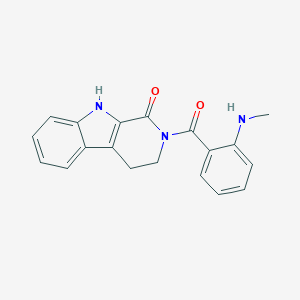
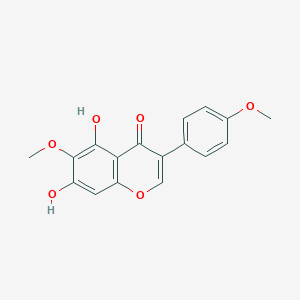
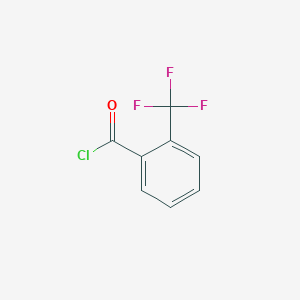
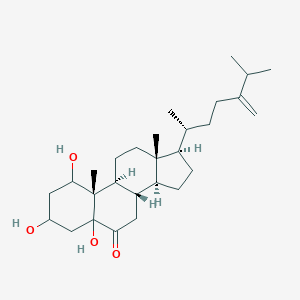
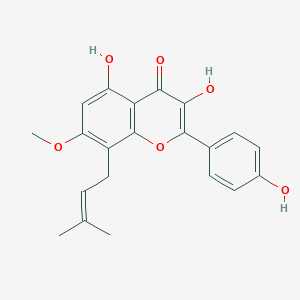
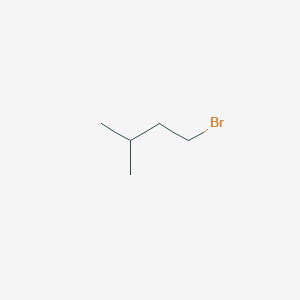
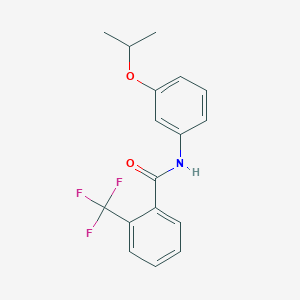

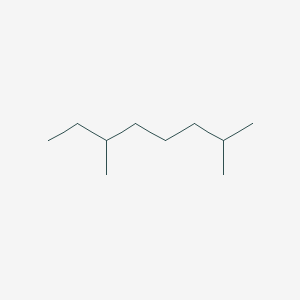
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)
